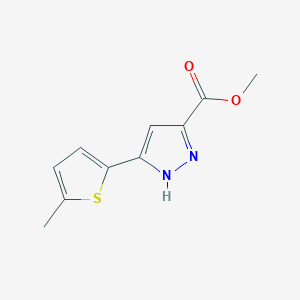

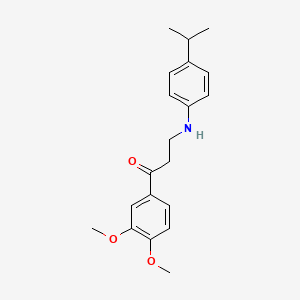

methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of “methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate”, there are related compounds that have been synthesized. For instance, thiophene containing Baylis–Hillman adducts have been synthesized and evaluated for their in vitro cytotoxicity effect . Another example is the synthesis of a Schiff base by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is demonstrated in the preparation of novel comenic acid derivatives containing isoxazole and isothiazole moieties, highlighting its importance in synthesizing compounds with potential bioactivity (Kletskov et al., 2018). Another study focused on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative, showcasing the compound's significance in advancing structural chemistry and contributing to the development of new materials with potential applications (Kumara et al., 2018).

Biological Activities

The research on this compound derivatives extends to their potential biological activities. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, highlighting the therapeutic potential of these compounds (Hafez et al., 2016). The exploration of these derivatives contributes to the ongoing search for new, effective drugs with varied mechanisms of action.

Advanced Applications

Further extending its application, this compound and its derivatives have been explored for their use in creating functional materials. For example, the synthesis of functionalized thiophene-based pyrazole amides, investigating their structural features through computational applications, and assessing their nonlinear optical properties, highlights the compound's versatility in the field of material science and its potential in electronic and photonic applications (Kanwal et al., 2022).

Mecanismo De Acción

Target of Action

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound that has been studied for its potential biological activity. Thiophene-based analogs, like this compound, have been of interest to scientists due to their potential as biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWGNCXSSUIHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2685481.png)

![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)

![ethyl 4-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)

![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)